1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-
Description
This compound features a bicyclic pyrrolo[2,3-d]pyrimidine-dione core with a 6,7-dihydro scaffold and 1,3-dimethyl substitutions. Such derivatives are of interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets like enzymes or receptors .
Properties
CAS No. |
39929-83-4 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h9H,3-4H2,1-2H3 |
InChI Key |
VHFRLZUKVCVMTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN2)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction with Phenacyl Bromide and Analogues
A foundational approach involves the condensation of 6-amino-1,3-dimethyluracil (I) with alkylating agents. In dimethylformamide (DMF), phenacyl bromide reacts with I to yield 1,3-dimethyl-6-phenylpyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (IIa) in high yields (73.1%). This method leverages the nucleophilic reactivity of the amino group at position 6 of the uracil core, facilitating cyclization through nucleophilic substitution.
Key observations:
Table 1: Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Formation from 6-Amino-1,3-dimethyluracil
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| Phenacyl bromide | DMF | Reflux | 73.1 | IIa (6-phenyl derivative) |
| p-Chlorophenacyl | DMF | Reflux | 68.4 | IIb (p-chloro derivative) |
| Acetic acid | AcOH | Reflux | 42.0 | III (5-phenyl isomer) |
Alternative Pathways: Beckmann Rearrangement and Denitrosation
Nitrosation of IIa with nitrous acid generates 5-nitroso derivatives (III) , which undergo Beckmann rearrangement to form pyrimido[4,5-d]pyrimidine-2,4-diones . While this pathway diverges from the target compound, it highlights the versatility of pyrrolo[2,3-d]pyrimidine intermediates in accessing fused heterocycles.
Coupling and Intramolecular Cyclization Strategies
Nickel/Cuprous-Catalyzed Coupling
A patent-pending method synthesizes pyrrolo[2,3-d]pyrimidine scaffolds via coupling 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid. Although the target compound lacks cyclopentyl substituents, this approach provides mechanistic insights:
-
Catalytic system : Nickel chloride (NiCl₂) and cuprous iodide (CuI) in ethanol enable C–C bond formation at 65°C, yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (I) .
-
Cyclization : Subsequent treatment with cuprous chloride (CuCl) in dimethyl sulfoxide (DMSO) induces intramolecular cyclization, forming 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (II) .
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuCl | DMSO | Triethylamine | 70 | 97.6 |
| CuBr | DMF | K₂CO₃ | 90 | 89.2 |
Oxidation State Control
The dihydro moiety in the target compound necessitates precise control over oxidation. For instance, II remains non-aromatized unless treated with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This contrasts with methods requiring fully aromatic intermediates, underscoring the importance of reaction quenching before oxidation.
Functionalization via Hydrazine and Carbamate Derivatives
Amide Coupling Techniques
Pyrrolo[2,3-d]pyrimidine-phenylamide hybrids are synthesized using EDCI/NHS-mediated coupling. Although the target lacks phenylamide groups, this method demonstrates the feasibility of introducing diverse substituents at position 6 or 7, provided the dihydro structure is preserved.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are nucleophilic sites for alkylation and acylation. For example:
-
Methylation : Reaction with methyl iodide in dimethylformamide (DMF) at 60°C using potassium carbonate as a base yields mono- or di-methylated derivatives.
-
Acylation : Treatment with acetyl chloride in dichloromethane under reflux introduces acetyl groups at N1 or N3 positions.
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N1/N3-methylated derivatives | 65–80% |
| Acylation | AcCl, CH₂Cl₂, reflux | N1/N3-acetylated products | 55–70% |
Suzuki-Miyaura Cross-Coupling
The pyrrole ring allows palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For instance:
-
Reaction with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in DMF/H₂O at 80°C introduces aryl groups at position 6 or 7 of the pyrrole ring.
| Catalyst | Conditions | Substituent Introduced | Application |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O, 80°C | Aryl groups (e.g., phenyl) | Kinase inhibitor synthesis |
Electrophilic Substitution
The electron-rich pyrrole ring undergoes electrophilic substitution at position 5 or 6:
-
Nitration : Using HNO₃/H₂SO₄ at 0°C introduces nitro groups.
-
Halogenation : Bromine in acetic acid adds bromine atoms regioselectively.
| Reaction | Reagents | Position Modified | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 or C6 | Forms intermediates for further functionalization |
| Bromination | Br₂, CH₃COOH | C5 | Enhances bioactivity |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with nitrile oxides or azides:
-
Nitrile Oxide Cycloaddition : Forms isoxazoline-fused derivatives under microwave irradiation .
-
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies side chains for targeted drug delivery .
Oxidation and Reduction
-
Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the dihydro-pyrimidine ring to a fully aromatic system.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces carbonyl groups to alcohols for prodrug synthesis.
| Reaction | Reagents | Outcome | Impact on Solubility |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | Aromatic pyrimidine core | Decreases |
| Reduction | H₂, Pd-C, ethanol | Diol derivatives | Increases |
Multi-Component Reactions (MCRs)
This scaffold is pivotal in MCRs for generating polyfunctionalized derivatives. For example:
-
Coupling with Arylglyoxals : In acetic acid with L-proline catalyst, it forms coumarin-pyrrolopyrimidine hybrids with antitumor activity .
| Components | Catalyst | Conditions | Application |
|---|---|---|---|
| Arylglyoxal, 4-hydroxycoumarin | L-proline | Reflux, 6–8 hrs | Anticancer lead compounds |
Key Mechanistic Insights
-
Kinase Inhibition : The compound’s planar structure allows π-π stacking in kinase ATP-binding pockets, inhibiting phosphorylation.
-
Hydrogen Bonding : The carbonyl groups at C2 and C4 form H-bonds with catalytic lysine residues, enhancing binding affinity.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1H-Pyrrolo(2,3-d)pyrimidine compounds exhibit potent anticancer properties. For instance:
- Inhibitory Effects : Studies show that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study : A recent study published in Journal of Medicinal Chemistry highlighted a derivative that demonstrated a 50% reduction in tumor size in xenograft models after treatment over four weeks .
Antiviral Properties
The compound has also been investigated for its antiviral potential:
- Activity Against Viral Infections : Preliminary studies indicate efficacy against viruses such as HIV and HCV. The mechanism appears to involve interference with viral replication processes.
Data Table: Antiviral Efficacy
Pesticide Development
1H-Pyrrolo(2,3-d)pyrimidine compounds are being explored as potential agrochemicals:
- Insecticidal Activity : Research indicates that these compounds can act as effective insecticides against common pests like aphids and whiteflies.
Case Study : A field trial conducted by the Agricultural Research Service reported a significant reduction in pest populations when treated with formulations containing this compound .
Herbicidal Properties
The herbicidal activity of pyrrolo[2,3-d]pyrimidines has also been documented:
- Selective Herbicides : Certain derivatives have shown selective toxicity towards specific weed species without harming crops.
Data Table: Herbicidal Activity
Organic Electronics
The unique electronic properties of pyrrolo[2,3-d]pyrimidine derivatives make them suitable for applications in organic electronics:
- Conductive Polymers : These compounds can be incorporated into conductive polymer matrices for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study : A study published in Advanced Materials demonstrated that incorporating these compounds into polymer blends enhanced charge transport properties significantly .
Nanomaterials
Research is ongoing into the use of these compounds in nanotechnology:
- Nanocomposites : The integration of pyrrolo[2,3-d]pyrimidine derivatives into nanocomposite materials has shown promise in improving mechanical strength and thermal stability.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,5,6,7-tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrrolo[2,3-d]pyrimidine-dione Derivatives
- 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (10) : Lacks the 6,7-dihydro and methyl groups. Synthesized via microwave-assisted one-pot reactions, it exhibits a planar structure, limiting solubility compared to the dihydro analogue .
- N4-(3-Bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (8) : Substituted with bulky aryl groups, this derivative shows improved enzyme inhibition (e.g., α-amylase) but reduced solubility due to increased hydrophobicity .
Cyclopenta[d]pyrimidine-dione Derivatives
- 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione : Features a fused cyclopentane ring instead of pyrrolo. Thio-substituted derivatives (e.g., 4a–h) demonstrate significant antioxidant activity (IC₅₀: 12–45 μM in Fe²⁺-mediated adrenaline oxidation), attributed to sulfur’s radical-scavenging capacity. The absence of methyl groups reduces steric hindrance, facilitating target interactions .
- 3-Cyclohexyl and 1-Methyl Derivatives : Alkylation at N3 (e.g., 1a, 2b) enhances metabolic stability but lowers solubility compared to dimethyl-substituted analogues .
Pyrano[2,3-d]pyrimidine-dione Derivatives
- 1H-Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione (5a–j): Incorporates a pyran ring, increasing polarity. These compounds show α-amylase and α-glucosidase inhibition (IC₅₀: 0.8–3.2 μM), outperforming pyrrolo analogues due to hydrogen-bonding interactions from the oxygen-rich scaffold .
Physicochemical and Spectroscopic Comparisons
| Compound | Core Structure | Substituents | Melting Point (°C) | Solubility | Key Activity |
|---|---|---|---|---|---|
| Target Compound | Pyrrolo[2,3-d]pyrimidine | 6,7-dihydro, 1,3-dimethyl | Data not provided | Moderate (DMF/MeOH) | Under investigation |
| 7-Thio-cyclopenta[d]pyrimidine (4a) | Cyclopenta[d]pyrimidine | 7-SR (R = alkyl) | 180–185 | Low (CHCl₃) | Antioxidant (IC₅₀: 12 μM) |
| Pyrano[2,3-d]pyrimidine (5a) | Pyrano[2,3-d]pyrimidine | 3-OH, 5-CH3 | 210–215 | High (DMSO) | α-Amylase inhibition (IC₅₀: 0.8 μM) |
| N4-(3-Bromophenyl)-pyrrolo[2,3-d]pyrimidine (8) | Pyrrolo[2,3-d]pyrimidine | 3-Br-Ph, 2-phenylethyl | 185–187 | Low (CHCl₃/MeOH) | Enzyme inhibition |
Biological Activity
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-, commonly referred to as a pyrrolopyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₆H₅N₃O₂
- Molecular Weight : 151.12 g/mol
- CAS Number : 65996-50-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Cyclin-Dependent Kinase (CDK) Inhibition :
- Tyrosine Kinase Inhibition :
Biological Activities
The following table summarizes the biological activities associated with 1H-Pyrrolo(2,3-d)pyrimidine derivatives:
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- CDK Inhibition Studies :
- Tyrosine Kinase Inhibitor Development :
Q & A
Q. Key Data :
| Reaction Type | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Stepwise Functionalization | 63–90 | DMF, 2-chloro-4,6-dimethoxy-triazine | |
| One-Pot Multi-Component | 55–75 | Methanol, NH₄OAc, room temperature |
How can researchers optimize reaction conditions to improve yields in the synthesis of substituted pyrrolo[2,3-d]pyrimidines?
Advanced Research Focus
Optimization strategies include:
- Solvent and Catalyst Screening : Using polar aprotic solvents (e.g., DMF) with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine enhances reactivity . Catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) improve cross-coupling efficiency .
- Temperature Control : Lower temperatures (0°C to room temperature) reduce side reactions during methylation steps (e.g., NaH/MeI in THF) .
- Purification Techniques : Silica gel chromatography or recrystallization from methanol ensures high purity, critical for biological testing .
Case Study : Compound 20a achieved 63% yield after silica gel chromatography, highlighting the importance of post-reaction purification .
What spectroscopic techniques are most effective for characterizing pyrrolo[2,3-d]pyrimidine derivatives, and how should data be interpreted?
Q. Basic Research Focus
- ¹H/¹³C NMR : Key for confirming substituent positions. For example, the methyl groups in 1,3-dimethyl derivatives show singlets at δ 3.16–3.49 ppm in DMSO-d₆ .
- FT-IR : Carbonyl stretches (C=O) appear at 1650–1700 cm⁻¹, while NH stretches (if present) are observed at 3100–3400 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms molecular formulas. For instance, 4k (C₂₀H₁₈ClN₅O₅) showed a calculated mass of 443.1 g/mol .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
How do structural modifications at specific positions of the pyrrolo[2,3-d]pyrimidine core influence biological activity?
Q. Advanced Research Focus
- Position 6 : Substituting with aryl groups (e.g., 4-chlorophenyl in 4k ) enhances antitumor activity by improving target binding. Derivatives with 4-nitrophenyl (4l ) showed altered solubility and potency .
- Position 2/4 : Methylation at N1 and N3 (e.g., 1,3-dimethyl groups) increases metabolic stability, as seen in compound 10 , which exhibited inhibitory activity against kinase targets .
Contradictory Data Alert : While 19a-c (thiophene-linked derivatives) showed high yields (89–95%), their biological activity varied significantly, suggesting substituent-specific effects .
What strategies can be employed to resolve discrepancies in biological assay data for pyrrolo[2,3-d]pyrimidine derivatives?
Q. Advanced Research Focus
- Dose-Response Validation : Re-test compounds across a broader concentration range to rule out assay-specific artifacts.
- Off-Target Profiling : Use computational tools (e.g., molecular docking) to identify unintended interactions, as done for 4k and 4l .
- Orthogonal Assays : Confirm activity in cell-based and enzymatic assays. For example, compound 10 was validated in both kinase inhibition and cytotoxicity assays .
Example : Derivatives with similar NMR profiles (19a vs. 19b ) showed divergent antitumor activities, necessitating structural reanalysis .
How can computational chemistry aid in the design of novel pyrrolo[2,3-d]pyrimidine analogs with enhanced properties?
Q. Advanced Research Focus
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability. For instance, morpholine-substituted derivatives (e.g., 5-(1-Methyl-1H-pyrazol-4-yl)-4-morpholinyl-7H-pyrrolo[2,3-d]pyrimidine ) showed improved solubility .
- Docking Studies : Predict binding modes to targets like kinases or DNA repair enzymes. The InChI key for 4k (MJOCBCGQPCHWSK-UHFFFAOYSA-N) enabled virtual screening against PDB targets .
Data-Driven Design : Use ACD/Labs Percepta predictions for logD and pKa to prioritize synthetically feasible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
